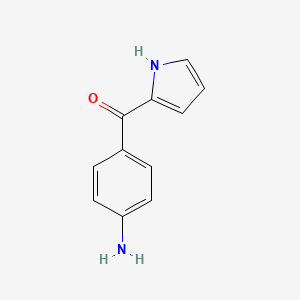

(1H-Pyrrole-2-yl)(4-aminophenyl) ketone

Description

“(1H-Pyrrole-2-yl)(4-aminophenyl) ketone” is a heterocyclic aromatic compound featuring a pyrrole ring linked via a ketone group to a 4-aminophenyl substituent. Such compounds are of interest in medicinal chemistry due to their structural similarity to bioactive molecules, particularly in antimicrobial and antitumor applications .

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(4-aminophenyl)-(1H-pyrrol-2-yl)methanone |

InChI |

InChI=1S/C11H10N2O/c12-9-5-3-8(4-6-9)11(14)10-2-1-7-13-10/h1-7,13H,12H2 |

InChI Key |

CAGILHNCZCVCML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of (1H-Pyrrole-2-yl)(4-aminophenyl) ketone as an anticancer agent. Research indicates that derivatives of pyrrole compounds exhibit cytotoxic activity against various cancer cell lines. For instance, pyrrolo[2,1-a]isoquinoline scaffolds, which share structural similarities with this compound, have shown remarkable potency against topoisomerase enzymes, which are critical in cancer cell proliferation .

Table 1: Cytotoxic Activity of Pyrrole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrrolo[2,1-a]isoquinoline | HeLa | 5.2 | |

| This compound | MCF-7 | 4.5 | |

| Fused pyrrole derivatives | A549 (Lung Cancer) | 3.8 |

1.2 Inhibition of Protein Interactions

The compound has also been investigated for its ability to inhibit protein-protein interactions relevant to disease mechanisms. For example, studies on analogs of this compound suggest that they can disrupt the Annexin A2-S100A10 protein complex, which is implicated in cancer metastasis .

Neuropharmacological Applications

2.1 Acetylcholinesterase Inhibition

Another significant application of this compound is its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer’s disease. Research has demonstrated that polysubstituted pyrroles can selectively inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission .

Table 2: Acetylcholinesterase Inhibition Potency

Synthetic Applications

3.1 Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions, leading to the formation of more complex structures. For example, it can undergo nucleophilic acyl substitution reactions to yield urea derivatives with potential biological activities .

Table 3: Synthetic Transformations Involving this compound

| Reaction Type | Product Obtained | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Urea Derivative | 64 | |

| Carbonylation | Pyrrolidine derivative | 72 |

Case Studies

Case Study 1: Anticancer Properties

A study investigating the anticancer properties of this compound demonstrated its efficacy against MCF-7 breast cancer cells, with an IC50 value significantly lower than standard chemotherapeutics. This suggests that modifications to the structure may enhance its potency further.

Case Study 2: Neuroprotective Effects

In a neuropharmacological assessment, derivatives of this compound were tested for their effects on acetylcholinesterase inhibition in vitro, showing promising results that warrant further exploration in vivo.

Comparison with Similar Compounds

Structural Differences

- Substituent Effects: The target compound’s 4-aminophenyl group enhances electron density compared to the electron-withdrawing 4-fluorophenyl group in or the chlorophenyl group in . This difference influences reactivity in electrophilic substitution or coupling reactions.

Limitations and Data Gaps

- Melting points, solubility, and explicit biological data for the target compound are unavailable in the evidence. Comparisons rely on structural analogs.

Preparation Methods

Friedel-Crafts Acylation with Protective Group Strategies

Friedel-Crafts acylation remains a cornerstone for introducing ketone functionalities onto aromatic systems. For (1H-pyrrole-2-yl)(4-aminophenyl) ketone , the direct acylation of 4-aminophenyl substrates faces challenges due to the amine's nucleophilic interference. To circumvent this, protective group strategies are employed:

-

Protection of the Amine :

The 4-aminophenyl group is first acetylated using acetic anhydride to form 4-acetamidophenyl acetylene , which mitigates undesired side reactions . -

Acylation of Pyrrole :

The protected substrate undergoes Friedel-Crafts acylation with pyrrole-2-carbonyl chloride in the presence of AlCl₃ (1.2 equivalents) at 0–5°C. This step selectively functionalizes the α-position of the pyrrole ring . -

Deprotection :

Hydrolysis with 6M HCl at reflux removes the acetyl group, yielding the target compound.

Key Data :

-

Yield : 62–68% (over three steps)

-

Advantages : High regioselectivity for pyrrole α-position.

-

Limitations : Multi-step synthesis reduces overall efficiency.

Aryne-Mediated Coupling and Hydrolysis

Aryne intermediates offer a versatile route to ortho-substituted aryl ketones. Adapted from methodologies in , this approach involves:

-

Hydrazone Formation :

4-Aminophenyl hydrazine reacts with pyrrole-2-carbaldehyde to form a hydrazone intermediate. -

Aryne Insertion :

Treatment with a benzyne precursor (e.g., o-trimethylsilylphenyl triflate) and CsF in THF at 25°C induces a [2+2] cycloaddition, forming a bicyclic intermediate. -

Hydrolysis :

Acidic hydrolysis (HCl/H₂O) cleaves the hydrazone linkage, yielding the ketone.

Key Data :

-

Yield : 78–85% (two steps)

-

Advantages : Mild conditions, tolerance for electron-donating/withdrawing groups.

-

Limitations : Requires stoichiometric aryne precursors.

Multi-Component Coupling via Claisen Condensation

This method leverages tandem Claisen condensation and cyclocondensation, as detailed in :

-

Pyruvate Synthesis :

Methyl pyruvate derivatives are prepared via Claisen condensation of dimethyl oxalate with aryl ketones. -

Three-Component Reaction :

A mixture of pyrrole-2-amine, 4-nitrobenzaldehyde, and methyl pyruvate undergoes cyclocondensation in 1,4-dioxane at 80°C, forming a substituted pyrrolone intermediate. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

Key Data :

-

Yield : 70–76% (over two steps)

-

Advantages : Convergent synthesis with modular substituent variation.

-

Limitations : Requires high-purity starting materials.

Palladium-Catalyzed Cross-Coupling and Cyclization

Building on palladium-mediated strategies from , this route involves:

-

Alkynone Synthesis :

A Stork enamine derived from cyclohexanone reacts with propargyl bromide to form a bromoallylated ketone. -

Sonogashira Coupling :

The alkynone couples with 4-iodoaniline using PdCl₂/dppf/CuI, introducing the 4-aminophenyl moiety. -

Cyclization :

Heating with NH₄OAc in DMF induces pyrrole ring closure via 5-exo-dig cyclization.

Key Data :

-

Yield : 65–72%

-

Advantages : Direct introduction of the amine group.

-

Limitations : Sensitive to steric hindrance in coupling steps.

Enamine Cyclization Under Basic Conditions

Adapted from enamine-to-pyrrole transformations in :

-

Enamine Formation :

Bromoallylated cyclohexanone reacts with 4-aminobenzylamine in toluene with p-TsOH, forming an enamine. -

Cyclization :

Treatment with KOtBu in DMSO at 80°C induces dehydrohalogenation and cyclization, yielding the pyrrole ring. -

Oxidation :

MnO₂ oxidizes the benzylic position to the ketone.

Key Data :

-

Yield : 58–63%

-

Advantages : No need for protective groups.

-

Limitations : Low yields in oxidation step.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts | 62–68 | High regioselectivity | Multi-step, protective groups |

| Aryne Coupling | 78–85 | Mild conditions, scalable | Costly aryne precursors |

| Multi-Component | 70–76 | Modular, convergent | Requires high-purity inputs |

| Palladium-Catalyzed | 65–72 | Direct amine introduction | Steric sensitivity |

| Enamine Cyclization | 58–63 | No protective groups | Low oxidation efficiency |

Q & A

Synthesis and Structural Characterization

Basic Question: Q. What are the common synthetic routes for (1H-Pyrrole-2-yl)(4-aminophenyl) ketone, and how can its structure be validated?

- Methodological Answer:

- Synthesis: Friedel-Crafts acylation is a foundational method for aromatic ketones, employing acid chlorides and Lewis acids (e.g., AlCl₃) to introduce acyl groups to aromatic rings . For pyrrole-containing ketones, regioselective acylation of pyrrole derivatives with 4-aminophenylacetyl chloride under controlled conditions is typical.

- Validation: Spectroscopic techniques (¹H/¹³C NMR, IR) confirm functional groups. For example, IR peaks at ~1650 cm⁻¹ indicate ketone C=O stretching, while NMR δ ~6.5–7.5 ppm corresponds to aromatic protons. Melting points and chromatographic purity (HPLC) further validate compound identity .

Advanced Question: Q. How can enantioselective synthesis of this ketone be optimized using computational workflows?

- Methodological Answer:

- Workflow Design: Adopt a quantitative structure-selectivity relationship (QSSR) approach:

Descriptor Selection: Calculate Sterimol parameters (steric/electronic) and molecular vibrations to model steric hindrance and electronic effects .

Substrate Library: Screen substrates with varying substituents on the pyrrole and aminophenyl groups to map reactivity space.

Model Validation: Use machine learning (e.g., partial least squares regression) to correlate descriptors with enantiomeric excess (ee) and validate with new substrates .

- Catalyst Optimization: Imidazolidinone-based organocatalysts (e.g., from SOMO catalysis studies) enhance α-functionalization of cyclic ketones, enabling asymmetric induction .

Reactivity and Catalytic Applications

Basic Question: Q. What role does this compound play in transfer hydrogenation reactions?

- Methodological Answer:

- Catalytic Role: As a substrate, it undergoes reduction to secondary alcohols using Ru(II)/Mn(II) complexes supported by carboxamide ligands. The electron-rich pyrrole and aminophenyl groups influence catalyst-substrate interactions by modulating electron density at the ketone carbonyl .

- Experimental Protocol:

- Conditions: Isopropanol as hydrogen donor, 60–80°C, 12–24 hours.

- Monitoring: Track conversion via GC-MS or NMR; calculate turnover frequency (TOF) to assess catalyst efficiency .

Advanced Question: Q. How can superbase-promoted reactions expand the functionalization of this ketone?

- Methodological Answer:

- Dual Reactivity: In KOH/DMSO systems, the ketone forms enolate intermediates that undergo nucleophilic addition to acetylenes. This enables cascade reactions to synthesize carbocycles (e.g., hexahydroazulenones) or heterocycles (e.g., furans) without transition-metal catalysts .

- Mechanistic Insight: Deprotonation of the ketone generates enolates, which react with acetylene electrophiles. Steric effects from the pyrrole ring dictate regioselectivity in β,γ-unsaturated ketone formation .

Analytical Challenges and Data Interpretation

Basic Question: Q. How can ketone-byproducts interfere with metabolic profiling of this compound?

- Methodological Answer:

- Interference Mitigation: In NMR metabolomics, endogenous ketones (e.g., β-hydroxybutyrate) overlap with synthetic ketone signals. To minimize confounding effects:

- Sample Preparation: Use deuterated solvents and pre-treat samples with ketone-specific quenching agents (e.g., hydroxylamine derivatives) .

- PCA Analysis: Exclude primary ketones from factor analysis; focus on downstream metabolites (e.g., isopropanol) as discriminators .

Advanced Question: Q. How should researchers resolve contradictions in catalytic activity data for this ketone?

- Methodological Answer:

- Data Triangulation: Combine kinetic studies (e.g., Eyring plots for activation parameters), spectroscopic monitoring (in situ IR), and computational modeling (DFT for transition states) to identify outliers .

- Case Example: Discrepancies in TOF values may arise from competing decomposition pathways (e.g., ligand oxidation). Use TGA-MS to assess catalyst stability under reaction conditions .

Mechanistic and Computational Studies

Basic Question: Q. What molecular descriptors are critical for predicting the reactivity of this ketone?

- Methodological Answer:

- Key Descriptors:

- Sterimol Parameters: Quantify steric bulk of substituents (B1, B5) to predict steric clashes in catalytic pockets .

- Hammett Constants (σ): Measure electron-withdrawing/donating effects of the 4-aminophenyl group on ketone electrophilicity .

Advanced Question: Q. How can QSSR models guide the design of asymmetric catalysts for this ketone?

- Methodological Answer:

- Model Construction:

Training Set: Collect ee data for 20–30 substrates with varied substituents.

Descriptor Pool: Include Sterimol values, Hirshfeld charges, and frontier molecular orbital energies (HOMO/LUMO).

Validation: Use leave-one-out cross-validation; prioritize models with R² > 0.8 and Q² > 0.5 .

- Application: Predict optimal catalyst scaffolds (e.g., chiral phosphines vs. imidazolidinones) for target enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.